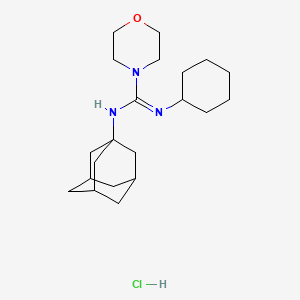

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride

概要

説明

PNU 37883 塩酸塩は、血管型のATP感受性カリウムチャネル(Kir6、KATP)の選択的アンタゴニストです。 この化合物は、単離された腸間膜動脈平滑筋細胞におけるカリウム電流を阻害する能力で知られていますが、心臓や骨格筋細胞では阻害されません 。利尿効果があり、主に科学研究で使用されています。

準備方法

PNU 37883 塩酸塩の合成経路と反応条件は、入手可能な文献では詳細に記述されていません。 この化合物は、実験用として塩酸塩として合成および製剤化されることが知られています 。調製には、塩基性化合物を用いて塩酸塩を形成する工程が含まれており、研究用途での安定性と溶解性を確保しています。

化学反応解析

PNU 37883 塩酸塩は、主にATP感受性カリウムチャネルの活性を阻害する反応を起こします。 この化合物は、単独で使用した場合、血管の緊張を有意に変えません。しかし、収縮前処理された大動脈環では、アグマチンなどの他の薬物の弛緩効果を弱めることができます 。これらの反応で生成される主な生成物は、阻害されたカリウムチャネルであり、これにより細胞活動が変化します。

科学研究への応用

PNU 37883 塩酸塩は、さまざまな生理学的および病理学的プロセスにおけるATP感受性カリウムチャネルの役割を研究するために、科学研究で広く使用されています。 特に、循環器研究では、ピナシジルなどの薬剤によって誘発される血管弛緩と低血圧のメカニズムを解明するのに役立ちます 。 さらに、利尿効果と血漿レニン活性の調節の研究にも応用されています .

化学反応の分析

PNU 37883 hydrochloride primarily undergoes inhibition reactions where it blocks the activity of ATP-sensitive potassium channels. The compound does not significantly modify vascular tone when used alone but can attenuate the relaxation effects of other agents like agmatine in precontracted aortic rings . The major products formed from these reactions are the inhibited potassium channels, which result in altered cellular activities.

科学的研究の応用

Potassium Channel Inhibition

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride has been identified as a potassium channel blocker . It acts as a non-sulfonylurea inhibitor of K-ATP channels, which are crucial in regulating cellular excitability and insulin secretion. This inhibition can have implications in treating conditions like diabetes and other metabolic disorders .

Anticancer Potential

Research indicates that compounds with adamantane structures, including N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride, exhibit anticancer properties. Studies suggest that derivatives of this compound could be explored for their ability to induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antimicrobial and Anti-inflammatory Effects

The compound has been studied for its antimicrobial and anti-inflammatory activities. Similar adamantane derivatives have shown efficacy against various bacterial strains and fungi, indicating that N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide; hydrochloride might possess similar properties .

Case Studies

作用機序

PNU 37883 塩酸塩の作用機序は、血管ATP感受性カリウムチャネルの選択的阻害によるものです。この化合物は、これらのチャネルに結合することによって、カリウムイオンの流出を阻止し、平滑筋細胞膜の脱分極をもたらします。 この阻害は、血管の弛緩を抑制し、血圧調節に影響を与える可能性があります 。 PNU 37883 塩酸塩の分子標的は、カリウムチャネルのKir6サブユニット、特にKir6.1とKir6.2です .

類似化合物との比較

PNU 37883 塩酸塩は、血管ATP感受性カリウムチャネルに対する選択性でユニークです。 類似化合物には、PNU-99963が含まれます。この化合物もKATPチャネルを阻害しますが、異なる分子部位で作用します 。 その他の関連する化合物には、心臓や膵臓細胞などの異なる組織におけるカリウムチャネルを標的とするものがありますが、PNU 37883 塩酸塩は、血管選択性で際立っています .

生物活性

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride, commonly referred to as PNU 37883 hydrochloride, is a compound with notable biological activity primarily as a selective antagonist of ATP-sensitive potassium (KATP) channels. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C21H36ClN3O

- Molecular Weight : 382.0 g/mol

- CAS Number : 57568-80-6

PNU 37883 functions as a selective antagonist for the vascular form of KATP channels, specifically targeting the Kir6 subtype. Its primary action involves inhibiting potassium currents in vascular smooth muscle cells, which leads to significant physiological effects:

- Inhibition of KATP Channels : The compound blocks the activity of KATP channels, resulting in decreased relaxation of blood vessels. This mechanism counteracts hypotension induced by vasodilators such as pinacidil .

- Biochemical Pathways : The inhibition of potassium ion transport pathways is crucial for its action, affecting vascular tone and smooth muscle contraction.

Pharmacokinetics

The pharmacokinetic profile of PNU 37883 suggests selective distribution within the body, particularly in kidney and vascular smooth muscle cells. This selectivity may enhance its therapeutic potential while minimizing side effects associated with broader KATP channel inhibition.

In Vitro Studies

-

Vascular Smooth Muscle Cells :

- In isolated mesenteric artery smooth muscle cells, PNU 37883 effectively inhibited KATP channel currents without affecting cardiac or skeletal myocytes.

- This selectivity indicates a potential for targeted therapeutic applications in managing vascular conditions.

- Dopamine Modulation :

In Vivo Studies

Case studies have demonstrated the efficacy of PNU 37883 in various experimental models:

- Hypertension Models :

- In animal models of hypertension, administration of PNU 37883 resulted in a significant reduction in blood vessel relaxation and maintained elevated blood pressure levels when compared to control groups treated with standard vasodilators.

Data Table: Summary of Biological Effects

特性

IUPAC Name |

N-(1-adamantyl)-N'-cyclohexylmorpholine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N3O.ClH/c1-2-4-19(5-3-1)22-20(24-6-8-25-9-7-24)23-21-13-16-10-17(14-21)12-18(11-16)15-21;/h16-19H,1-15H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZALCKUJYZCDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NC23CC4CC(C2)CC(C4)C3)N5CCOCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80206200 | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57568-80-6 | |

| Record name | 4-Morpholinecarboximidamide, N-cyclohexyl-N′-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 37883A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057568806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 37883A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80206200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。